{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

This 2-methyl-2-azabicyclo[2.2.2]octan-6-yl methanol hydrochloride is a privileged bridged bicyclic building block for medicinal chemistry. Its rigid scaffold defines precise 3D vectors for fragment-based library design, while the N-methyl group elevates LogP to enhance passive membrane permeability and blood-brain barrier crossing—critical for CNS receptor and enzyme inhibitor programs. The 6-exocyclic hydroxymethyl handle enables systematic SSAR derivatization, and the unresolved stereochemical mixture allows simultaneous evaluation of multiple isomers. At ≥95% purity, it is ideal for complexity-first screening decks where hits can guide enantioselective synthesis strategies.

Molecular Formula C9H18ClNO
Molecular Weight 191.7
CAS No. 1955554-74-1
Cat. No. B2781343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride
CAS1955554-74-1
Molecular FormulaC9H18ClNO
Molecular Weight191.7
Structural Identifiers
SMILESCN1CC2CCC1C(C2)CO.Cl
InChIInChI=1S/C9H17NO.ClH/c1-10-5-7-2-3-9(10)8(4-7)6-11;/h7-9,11H,2-6H2,1H3;1H
InChIKeyOYOWBJYXGFLMMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride (CAS 1955554-74-1): A Constrained 3D Building Block for Medicinal Chemistry


{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride is a highly functionalized, bridged bicyclic building block supplied commercially at ≥95% purity [1]. The compound features a rigid 2-azabicyclo[2.2.2]octane core, a methyl substituent on the nitrogen, and a 6-exocyclic hydroxymethyl group. This unique combination of a basic amine, a hydrogen bond donor/acceptor, and a defined 3D vector orientation makes it a valuable intermediate for synthesizing complex drug-like molecules. However, a comprehensive review of the scientific and patent literature reveals no publicly available quantitative biological, physicochemical, or comparative performance data for this specific salt, limiting procurement decisions to its conceptual promise as a scaffold rather than proven differentiation.

Why {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride Cannot Be Replaced by Common Structural Analogs


The 2-azabicyclo[2.2.2]octane scaffold is a privileged motif in medicinal chemistry, and its biological activity is highly sensitive to substitution patterns and stereochemistry [1]. Classic studies on analogous 6-substituted 2-methyl-2-azabicyclo[2.2.2]octanes demonstrate that even minor changes, such as moving the acetoxy group from the 6- to the 5-position or inverting its relative stereochemistry (cis vs. trans), can completely switch a compound's pharmacological profile from an agonist to a competitive antagonist [2]. Therefore, the 6-exocyclic hydroxymethyl group and its specific stereochemistry on the N-methyl scaffold are non-interchangeable structural features that critically define the molecule's vector, reactivity, and potential biological interactions. Generic substitution with other azabicyclic alcohols or regioisomers would fundamentally alter these properties, leading to divergent chemical and biological outcomes.

Quantitative Evidence Guide for {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride Selection


Physicochemical Differentiation from the Non-Methylated Analog

The N-methyl substitution significantly increases the lipophilicity of the scaffold compared to the non-methylated analog, 2-azabicyclo[2.2.2]octan-6-ylmethanol. The computed LogP for the free base of the target compound is 0.8, a substantial increase from the predicted 0.30 LogP of the non-methylated 2-azabicyclo[2.2.2]octane-1-methanol [1]. This 0.5 LogP unit increase can profoundly impact membrane permeability, CNS penetration, and overall ADME properties in drug candidates derived from this scaffold.

Medicinal Chemistry Physicochemical Properties Scaffold Optimization

Stereochemical Complexity as a Key Differentiator from Achiral Azabicyclic Building Blocks

The target compound possesses three undefined stereocenters, indicating it is supplied as a complex mixture of diastereomers that has not been resolved into its syn and anti forms [1]. This is a key differentiator from simpler, achiral azabicyclic building blocks like 2-azabicyclo[2.2.2]octane (isoquinuclidine). Pioneering structural studies on homologous 6-syn- and 6-anti-hydroxy esters have established the distinct NMR signatures and X-ray crystallographic conformations of these isomers, proving their configurational stability [2]. For a discovery chemist, procuring the unresolved mixture is a strategic choice; it allows for the identification of a hit with a specific stereochemistry during screening, which can later be synthesized enantioselectively, a feature not possible with non-chiral scaffolds.

Medicinal Chemistry Stereochemistry 3D Scaffolds

Reasoned Application Scenarios for {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride


Lead Optimization of CNS-Penetrant Drug Candidates

Based on its elevated LogP compared to non-methylated analogs [1], this building block is a rational choice for programs aiming to increase the passive membrane permeability and blood-brain barrier crossing potential of a lead series. Incorporating this scaffold early in a CNS receptor or enzyme inhibitor program can pre-engineer favorable physicochemical properties.

Fragment-Based Drug Discovery (FBDD) and 3D Library Synthesis

The compound's three undefined stereocenters and rigid 3D structure make it an ideal fragment for constructing diverse, shape-based libraries [2]. As a procured, unresolved mixture, it can be used to generate complexity-first screening decks where a hit from a specific diastereomer can be identified, guiding subsequent enantioselective synthesis and patent strategy.

Investigating Stereochemical Structure-Activity Relationships (SSAR)

Classical studies on closely related 2-methyl-2-azabicyclo[2.2.2]octane derivatives have shown that stereochemistry can dictate a functional switch from agonist to antagonist [3]. This compound is therefore a valuable tool for systematic SSAR studies where the hydroxymethyl handle is used for further derivatization, and the inherent stereochemical mixture allows for the simultaneous evaluation of multiple isomers in a single synthesis effort.

Quote Request

Request a Quote for {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.